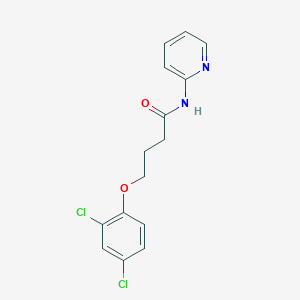

4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dichlorophenoxy)-N-pyridin-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2/c16-11-6-7-13(12(17)10-11)21-9-3-5-15(20)19-14-4-1-2-8-18-14/h1-2,4,6-8,10H,3,5,9H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNPHYYWUQYMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701330158 | |

| Record name | 4-(2,4-dichlorophenoxy)-N-pyridin-2-ylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

330468-18-3 | |

| Record name | 4-(2,4-dichlorophenoxy)-N-pyridin-2-ylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701330158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide

A logical retrosynthetic analysis of the target molecule involves two primary disconnections. The first and most common disconnection is at the amide bond. This simplifies the molecule into two key synthons: 4-(2,4-dichlorophenoxy)butanoic acid and 2-aminopyridine (B139424). This is a standard approach as numerous methods exist for the formation of amide bonds.

A second possible disconnection is at the ether linkage. This would yield 2,4-dichlorophenol (B122985) and a precursor such as N-(pyridin-2-yl)-4-hydroxybutanamide or a related derivative with a suitable leaving group on the fourth carbon of the butanamide chain.

The first approach, disconnecting the amide bond, is generally preferred due to the high efficiency and wide applicability of amide coupling reactions. This leads to the forward synthesis plan of first preparing 4-(2,4-dichlorophenoxy)butanoic acid and then coupling it with 2-aminopyridine.

Strategies for the Formation of the Amide Bond

The formation of the amide bond between the carboxylic acid, 4-(2,4-dichlorophenoxy)butanoic acid, and the amine, 2-aminopyridine, is a critical step. This condensation reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. hepatochem.com

Carbodiimides are widely used as "zero-length" cross-linking agents that facilitate the formation of an amide bond between a carboxyl group and a primary amine. thermofisher.comtaylorandfrancis.com The mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide and releasing a soluble urea (B33335) derivative as a byproduct. thermofisher.com

Common carbodiimide reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which is water-soluble, and N,N'-dicyclohexylcarbodiimide (DCC), which is soluble in organic solvents. thermofisher.com The efficiency of these couplings can be enhanced by the addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt), which forms an active ester intermediate that is less prone to side reactions and can increase yields. nih.gov

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Reagent | Full Name | Solubility | Byproduct | Key Features |

|---|---|---|---|---|

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble | Water-soluble urea | Easy removal of byproduct during aqueous workup. thermofisher.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Organic solvents | Insoluble dicyclohexylurea (DCU) | Byproduct precipitates and can be removed by filtration. hepatochem.comthermofisher.com |

| DIC | N,N'-Diisopropylcarbodiimide | Organic solvents | Soluble diisopropylurea | Often used when DCU precipitation from DCC is problematic. hepatochem.com |

A highly effective, albeit often harsher, method for amide bond formation involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an acid anhydride. hepatochem.comchemguide.co.uk The carboxylic acid, 4-(2,4-dichlorophenoxy)butanoic acid, can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.com

The resulting acid chloride is highly electrophilic and reacts readily with 2-aminopyridine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. chemguide.co.ukcommonorganicchemistry.com This method is very general but may not be suitable for complex molecules with sensitive functional groups. hepatochem.com

Table 2: Reagents for Acid Chloride Formation

| Reagent | Chemical Formula | Byproducts | Conditions |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Typically neat or in an inert solvent (e.g., DCM, Toluene). commonorganicchemistry.com |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Often used with a catalytic amount of DMF in an inert solvent. commonorganicchemistry.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Stronger chlorinating agent, used for less reactive acids. |

In recent years, mechanochemistry, particularly ball milling, has emerged as a sustainable and efficient alternative for organic synthesis. nih.gov This technique involves inducing reactions through mechanical energy, often in the absence of bulk solvents. nih.govabebooks.com Mechanochemical methods have been successfully applied to amide synthesis, sometimes offering advantages like shorter reaction times, higher yields, and reduced waste compared to solution-based methods. abebooks.comrsc.org

Direct amidation of esters or carboxylic acids with amines has been achieved using ball milling, sometimes with a catalytic amount of a base or other activating agent. nih.govnih.gov This solvent-free approach aligns with the principles of green chemistry by minimizing the use of volatile organic solvents. nih.gov

Table 3: Advantages of Ball Milling for Amide Synthesis

| Feature | Description |

|---|---|

| Solvent-Free | Reduces or eliminates the need for volatile organic solvents, minimizing waste. nih.gov |

| High Efficiency | High reagent concentrations can lead to accelerated reaction rates and shorter synthesis times. nih.govabebooks.com |

| Novel Reactivity | Can sometimes lead to different product selectivity compared to solution-phase reactions. nih.gov |

| Scalability | The technique is applicable from laboratory to industrial scales. nih.gov |

Introduction of the 2,4-Dichlorophenoxy Moiety

The 2,4-dichlorophenoxy group is a key structural feature of the target molecule. Its introduction is typically achieved through an etherification reaction, forming the C-O-C linkage.

The Williamson ether synthesis is a robust and widely used method for preparing ethers. wikipedia.org The reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide or other substrate with a good leaving group. masterorganicchemistry.com

To synthesize the 4-(2,4-dichlorophenoxy)butanoic acid intermediate, 2,4-dichlorophenol is first deprotonated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic sodium or potassium 2,4-dichlorophenoxide salt. pbworks.commiracosta.edu This phenoxide then displaces a halide from a suitable four-carbon electrophile. The choice of electrophile is critical; it must contain a leaving group at one end and a carboxylic acid or a group that can be converted to a carboxylic acid (a nitrile or ester) at the other.

Table 4: Suitable Electrophiles for Williamson Ether Synthesis

| Electrophile | Subsequent Steps | Notes |

|---|---|---|

| Ethyl 4-bromobutanoate | Base- or acid-catalyzed hydrolysis of the ester. | A common and effective route. |

| γ-Butyrolactone | Ring-opening reaction with the phenoxide. | Provides a direct route to the carboxylate salt. |

| 4-Chlorobutanenitrile | Acid- or base-catalyzed hydrolysis of the nitrile. | The nitrile group is a useful precursor to a carboxylic acid. |

The reaction is a classic example of nucleophilic substitution and is fundamental in the synthesis of phenoxyacetic acid herbicides like 2,4-D, which shares structural similarity with the ether portion of the target molecule. pbworks.comwikipedia.org

Coupling Reactions involving Dichlorophenols

The synthesis of the 4-(2,4-dichlorophenoxy)butanoic acid backbone, a crucial precursor to the title compound, is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the reaction of an alkali metal salt of 2,4-dichlorophenol with a suitable four-carbon electrophile.

A common and effective approach is the reaction of the sodium or potassium salt of 2,4-dichlorophenol with γ-butyrolactone. google.com The process begins with the deprotonation of 2,4-dichlorophenol using a strong base, such as sodium hydroxide, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of γ-butyrolactone in a nucleophilic substitution reaction. The reaction is generally heated to temperatures above 140°C to facilitate the ring-opening of the lactone and formation of the ether linkage. google.com

Reaction Scheme: Williamson Ether Synthesis

2,4-Dichlorophenol + γ-Butyrolactone --(Base, Heat)--> 4-(2,4-Dichlorophenoxy)butanoic acid

This reaction is of broad scope and is a fundamental method for preparing ethers, both in laboratory and industrial settings. wikipedia.org The choice of reactants is crucial; while tertiary alkoxides may lead to elimination reactions, primary phenoxides like the one derived from 2,4-dichlorophenol are well-suited for this SN2 type reaction. masterorganicchemistry.com

Incorporation of the Pyridin-2-yl Fragment

The final step in the synthesis of this compound is the formation of an amide bond between the carboxylic acid group of 4-(2,4-dichlorophenoxy)butanoic acid and the amino group of 2-aminopyridine.

Aminopyridine Precursors in Amidation

The formation of the amide linkage is a condensation reaction that typically requires the activation of the carboxylic acid moiety. iris-biotech.de Standard peptide coupling reagents are widely employed for this purpose. These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of 2-aminopyridine. peptide.com

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. peptide.com Other modern coupling reagents, such as uronium-based agents like HATU and HBTU, are also highly effective. nih.gov The reaction is typically carried out in an inert organic solvent, such as dichloromethane (B109758) or dimethylformamide.

Table 1: Common Peptide Coupling Reagents for Amidation

| Reagent Class | Examples | Byproducts | Key Features |

| Carbodiimides | DCC, DIC, EDC | Dicyclohexylurea (DCU), Diisopropylurea, Ethyl-dimethylaminopropylurea | Widely used, cost-effective. Byproduct precipitation can simplify purification (DCC). peptide.com |

| Uronium/Guanidinium | HATU, HBTU, HCTU | Tetramethylurea | High coupling efficiency, fast reaction rates, but can be expensive and pose safety concerns. nih.gov |

| Phosphonium | PyBOP, PyAOP | Tripyrrolidinophosphine oxide | Effective for sterically hindered amino acids and reducing racemization. peptide.com |

Dehydrative amide couplings involving 2-aminopyridines can sometimes result in variable yields. An alternative high-yielding method involves the use of 2-aminopyridine-N-oxides as the precursor. researchgate.net

Functionalization of Pyridine Rings in Related Scaffolds

The functionalization of the pyridine ring can be a key strategy for creating analogs with diverse properties. This can be achieved either by starting with a pre-functionalized 2-aminopyridine or by modifying the pyridine ring after the amide bond has been formed. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for introducing substituents onto the pyridine core. nih.gov

For example, iodo-substituted imidazo[1,2-a]pyridines, which share the pyridine substructure, can undergo aminocarbonylation to introduce carboxamide groups at specific positions. nih.gov Similarly, other metal-catalyzed reactions could be employed to install alkyl, aryl, or other functional groups onto the pyridine ring of the target molecule or its precursors.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs allows for the exploration of structure-activity relationships. Modifications can be made to the aliphatic linker or the pyridine ring.

Modification of the Aliphatic Butanamide Linker

The length and substitution pattern of the aliphatic butanamide linker can be altered by choosing different starting materials in the initial Williamson ether synthesis.

Varying Chain Length: Instead of γ-butyrolactone, other lactones such as γ-valerolactone (to introduce a methyl group) or δ-valerolactone (to extend the chain by one carbon) could be used. Alternatively, reacting the 2,4-dichlorophenoxide with haloalkanoic acids of different lengths (e.g., 3-bromopropanoic acid or 5-bromopentanoic acid) would yield analogs with shorter or longer linkers, respectively.

Introducing Substituents: The use of substituted lactones or haloalkanoic acids allows for the introduction of various functional groups along the aliphatic chain. For instance, the synthesis of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid involves the reaction of 2,4-dichloroaniline (B164938) with glutaric anhydride, demonstrating a method to incorporate an amide group within the linker structure, albeit with a different aromatic connection. mdpi.comresearchgate.net

Table 2: Reagents for Modifying the Aliphatic Linker

| Reagent | Resulting Linker Modification |

| γ-Valerolactone | Introduction of a methyl group on the butanamide chain |

| δ-Valerolactone | Extension to a pentanamide (B147674) linker |

| 3-Bromopropanoic Acid | Shortening to a propanamide linker |

| Glutaric Anhydride | Creates a five-carbon diacid linker (as seen in related structures) mdpi.com |

Substitution Patterns on the Pyridine Ring

Introducing substituents onto the pyridine ring is readily achieved by using a substituted 2-aminopyridine in the final amidation step. A wide variety of substituted 2-aminopyridines are commercially available or can be synthesized through established methods. nih.govnih.gov

For example, reacting 4-(2,4-dichlorophenoxy)butanoic acid with 2-amino-5-chloropyridine (B124133) or 2-amino-4-methylpyridine (B118599) would yield the corresponding 5-chloro or 4-methyl substituted analogs. Multicomponent reactions offer an efficient pathway to a variety of substituted 2-amino-3-cyanopyridines, further expanding the range of possible modifications. nih.govresearchgate.net This modular approach allows for the systematic variation of electronic and steric properties of the pyridine moiety.

Alterations to the Dichlorophenoxy Moiety

Modifications to the 2,4-dichlorophenoxy moiety of the parent compound are crucial for exploring the structure-activity relationships (SAR) and optimizing the biological efficacy of these molecules. The primary synthetic approach to achieve these alterations involves the preparation of a diverse range of substituted 4-phenoxybutanoic acids, which are then coupled with 2-aminopyridine.

The synthesis of these substituted 4-phenoxybutanoic acids is commonly achieved through the Williamson ether synthesis. mdpi.commdpi.com This method involves the reaction of a substituted phenol (B47542) with a haloalkanoic acid ester, typically ethyl 4-bromobutanoate, in the presence of a base such as potassium carbonate. Subsequent hydrolysis of the ester yields the desired 4-phenoxybutanoic acid. This approach allows for the introduction of a wide array of substituents onto the phenyl ring, including alkyl, alkoxy, nitro, and additional halogen groups. nih.gov

| Entry | Phenol Derivative | Resulting 4-Phenoxybutanoic Acid |

| 1 | 2,4-dichlorophenol | 4-(2,4-dichlorophenoxy)butanoic acid |

| 2 | 4-chlorophenol | 4-(4-chlorophenoxy)butanoic acid |

| 3 | 2-methylphenol | 4-(o-tolyloxy)butanoic acid |

| 4 | 4-methoxyphenol | 4-(4-methoxyphenoxy)butanoic acid |

| 5 | 4-nitrophenol | 4-(4-nitrophenoxy)butanoic acid |

Once the desired 4-phenoxybutanoic acid is synthesized, the final step is the formation of the amide bond with 2-aminopyridine. This transformation is typically carried out using standard peptide coupling reagents. crsubscription.com A variety of coupling agents can be employed, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). crsubscription.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields of the final N-(pyridin-2-yl)butanamide derivatives. crsubscription.com

The following table illustrates the coupling of various 4-phenoxybutanoic acids with 2-aminopyridine to generate a library of analogs with modified dichlorophenoxy moieties.

| Entry | 4-Phenoxybutanoic Acid | Amide Coupling Reagents | Product |

| 1 | 4-(2,4-dichlorophenoxy)butanoic acid | EDC, HOBt, DIPEA | This compound |

| 2 | 4-(4-chlorophenoxy)butanoic acid | HATU, DIPEA | 4-(4-chlorophenoxy)-N-(pyridin-2-yl)butanamide |

| 3 | 4-(o-tolyloxy)butanoic acid | TBTU, Lutidine | N-(pyridin-2-yl)-4-(o-tolyloxy)butanamide |

| 4 | 4-(4-methoxyphenoxy)butanoic acid | DCC, DMAP | 4-(4-methoxyphenoxy)-N-(pyridin-2-yl)butanamide |

Advanced Synthetic Strategies for Complex this compound Variants

Beyond simple modifications of the dichlorophenoxy ring, advanced synthetic strategies are employed to generate more complex and diverse variants of the core structure. These strategies include the use of modern cross-coupling reactions for the formation of the ether linkage and the application of combinatorial chemistry principles for the rapid generation of compound libraries. nih.gov

The Ullmann condensation and palladium-catalyzed C-O cross-coupling reactions offer powerful alternatives to the traditional Williamson ether synthesis for constructing the aryloxy ether bond. nih.govorganic-chemistry.org The Ullmann reaction, which utilizes a copper catalyst, can be effective for coupling a wider range of aryl halides with alcohols, including those that may be less reactive under Williamson conditions. nih.govorganic-chemistry.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation and provide a versatile tool for creating diverse aryloxy derivatives under relatively mild conditions. rsc.orgnih.govnih.govresearchgate.net These methods are particularly valuable for solid-phase synthesis, enabling the efficient production of libraries of compounds with varied phenoxy moieties. nih.gov

Combinatorial chemistry approaches, often coupled with solid-phase synthesis, allow for the rapid generation of large libraries of this compound analogs. nih.govnih.gov In a typical solid-phase synthesis, 2-aminopyridine can be attached to a solid support. The supported amine is then reacted with a variety of activated 4-phenoxybutanoic acids in a parallel or split-and-mix fashion. This strategy allows for the systematic exploration of a wide range of substituents on both the phenoxy and pyridine rings, facilitating the rapid identification of compounds with optimized biological activity. nih.govbeilstein-journals.org

Furthermore, multi-step synthetic sequences can be employed to introduce additional functional groups and heterocyclic rings to the core scaffold. For instance, the butanamide chain can be functionalized prior to or after the amide coupling step. The pyridine ring itself can also be a site for further chemical transformations, leading to the creation of highly complex and novel molecular architectures. ijpsonline.com

| Strategy | Description | Key Features |

| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and an alcohol to form an aryl ether. nih.govorganic-chemistry.org | Can tolerate a wider range of functional groups compared to Williamson synthesis. |

| Palladium-Catalyzed C-O Coupling | Palladium complexes catalyze the formation of the C-O bond between an aryl halide/triflate and an alcohol. rsc.orgnih.govnih.govresearchgate.net | Mild reaction conditions and high functional group tolerance. |

| Combinatorial Synthesis | Rapid synthesis of a large number of compounds in a systematic manner, often on a solid support. nih.govnih.gov | Enables efficient exploration of structure-activity relationships. |

| Multi-step Functionalization | Sequential chemical transformations to introduce diverse functional groups or build complex heterocyclic systems onto the core structure. ijpsonline.com | Allows for the creation of highly novel and complex molecular architectures. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of electron distribution, molecular geometry, and energetic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net For 4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to perform geometry optimization. nih.gov This process determines the molecule's most stable three-dimensional conformation by finding the minimum energy state. The optimization yields precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement. nih.govbeilstein-journals.org The resulting electronic structure reveals the distribution of electron density, which is key to predicting the molecule's behavior in chemical reactions.

Calculation of Molecular Orbitals and Reactivity Descriptors

The electronic properties of this compound are further elucidated by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference between these energies, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

From these orbital energies, various global and local reactivity descriptors can be calculated based on Conceptual DFT. scispace.com These descriptors help in predicting the reactive sites within the molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Molecular Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule interacts with a biological target, such as a protein or enzyme.

Prediction of Binding Modes with Biological Targets (e.g., enzyme active sites, receptor pockets)

Molecular docking simulations are employed to predict the preferred orientation and binding affinity of this compound when it interacts with the active site of a biological target. Derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been investigated as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). mdpi.com Docking studies can reveal the binding energy, typically expressed in kcal/mol, which indicates the stability of the ligand-protein complex. rjptonline.org These simulations also identify specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the target's active site, providing a mechanistic basis for its potential biological activity. mdpi.comrjptonline.org

Table 2: Example Output of a Molecular Docking Study

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -10.4 | Arg 120, Tyr 355 | Hydrogen Bonding mdpi.com |

| Acetylcholinesterase (AChE) | -12 to -13 | His 447 | Polar and Hydrophobic rjptonline.org |

Conformational Analysis and Energy Landscapes

Conformational analysis is performed to explore the various spatial arrangements, or conformers, that this compound can adopt due to the rotation around its single bonds. By calculating the potential energy of each conformation, an energy landscape can be generated. This landscape helps identify the global minimum energy conformation, which is the most stable and probable shape of the molecule. nih.gov Understanding the different low-energy conformations is vital, as the specific shape that binds to a biological target (the bioactive conformation) may not be the absolute lowest energy state. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net To build a QSAR model for analogues of this compound, a dataset of structurally similar molecules with experimentally measured biological activities would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that predicts the biological activity based on these descriptors. researchgate.net Such models are valuable tools for screening virtual libraries of compounds and guiding the design of new molecules with enhanced potency. researchgate.net

Development of Predictive Models for Biological Activity

A thorough search of scholarly articles and research databases did not yield any studies focused on the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, specifically for this compound.

In general, the development of such predictive models is a cornerstone of modern drug discovery and computational toxicology. This process typically involves:

Data Collection: Assembling a dataset of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentrations, binding affinities).

Descriptor Calculation: Calculating a wide range of numerical descriptors for each molecule that quantify its physicochemical properties, such as electronic, steric, and hydrophobic characteristics.

Model Building: Employing statistical and machine learning methods (e.g., multiple linear regression, partial least squares, support vector machines, or neural networks) to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability and generalizability for new, untested compounds.

Without a dataset of related compounds and their activities, the development of a predictive model for this compound is not feasible.

Pharmacophore Modeling for Related Classes of Compounds

No specific pharmacophore models have been published for this compound or its immediate chemical class.

Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. These features typically include:

Hydrogen bond donors and acceptors

Positive and negative ionizable groups

Hydrophobic regions

Aromatic rings

By aligning a set of active molecules and identifying their common features, a pharmacophore model can be generated. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential leads that possess the required features, thereby accelerating the discovery of novel therapeutic agents.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior

There are no available molecular dynamics (MD) simulation studies in the scientific literature that investigate the dynamic behavior of this compound.

Molecular dynamics simulation is a computational method that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational changes, flexibility, and interactions with its environment (such as a solvent or a biological receptor) at an atomic level. For a compound like this compound, MD simulations could theoretically be used to:

Explore its preferred conformations in an aqueous solution.

Simulate its binding process to a target protein, revealing the key interactions and the stability of the resulting complex.

Understand how specific structural modifications might alter its binding affinity or dynamic properties.

The execution of such simulations requires significant computational resources and specific parameters for the molecule of interest, which have not been developed or published for this compound.

Structure Activity Relationship Sar Studies

Impact of the 2,4-Dichlorophenoxy Moiety on Biological Activity

The 2,4-dichlorophenoxy group is a key pharmacophore that significantly influences the biological profile of the parent molecule. Its contribution to activity is twofold, stemming from the presence of chlorine substituents and the specific arrangement of the ether linkage and the aromatic ring.

The presence and position of chlorine atoms on the phenoxy ring are critical determinants of the compound's biological activity. In many bioactive molecules, halogen substituents, particularly chlorine, can enhance efficacy. The two chlorine atoms at the 2 and 4 positions of the phenyl ring in 4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide are expected to have a profound impact on its physicochemical properties and, consequently, its biological function.

The introduction of chlorine atoms can modulate the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Increased lipophilicity can facilitate passage through biological membranes, potentially leading to better target engagement. Furthermore, the electron-withdrawing nature of chlorine atoms alters the electron density of the aromatic ring, which can influence how the molecule interacts with its biological target. These electronic effects can impact hydrogen bonding, π-π stacking, and other non-covalent interactions that are essential for molecular recognition.

Studies on related compounds have shown that the nature and position of substituents on a phenyl ring can lead to conflicting results in different biological assays. For instance, in some series of compounds, a 3'-substitution is more effective, while in others, 2'- or 4'-substitutions are preferred. In disubstituted derivatives, a 2',3'-disubstitution has been found to be particularly effective in certain classes of molecules. This highlights the nuanced and context-dependent role of substituent positioning in determining biological activity.

The ether linkage connecting the dichlorophenyl ring to the butanamide linker is not merely a spacer but an integral part of the pharmacophore. The oxygen atom of the ether can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target. The flexibility of the ether linkage allows the 2,4-dichlorophenoxy moiety to adopt various conformations, which can be crucial for optimal binding.

The orientation of the aromatic ring relative to the rest of the molecule is also a significant factor. The spatial arrangement of the chlorine atoms and the aromatic ring system can create a specific three-dimensional shape that is complementary to the binding site of a biological target. Any alteration in this orientation, for instance, by introducing bulky groups or changing the linkage, could lead to a decrease in activity.

Influence of the Butanamide Linker on Compound Activity

The four-carbon alkyl chain of the butanamide linker provides a specific distance and degree of flexibility between the two aromatic systems. The length of this linker is often a critical parameter in the design of bioactive molecules that interact with two distinct binding sites on a target or with two different receptors. An optimal linker length is necessary to ensure that both the 2,4-dichlorophenoxy and the pyridin-2-yl moieties can simultaneously adopt their optimal binding conformations.

The flexibility of the butyl chain allows for conformational adjustments within the binding pocket, which can be advantageous for achieving a high-affinity interaction. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. Therefore, the four-carbon length likely represents a balance between providing sufficient reach and maintaining a degree of conformational constraint. Studies on other molecular systems have demonstrated that both excessively short and long linkers can lead to a loss of structural coherence and reduced biological activity.

While the provided information does not specify any chiral centers in the butanamide linker of this compound, it is important to note that if any of the carbon atoms in the chain were to be substituted, creating a stereocenter, the stereochemistry would likely have a significant impact on the compound's activity. Enantiomers of a chiral molecule often exhibit different biological activities and potencies due to the stereospecific nature of biological receptors. One enantiomer may fit perfectly into a binding site, while the other may bind with lower affinity or not at all.

The amide linkage is a crucial functional group that plays a significant role in the molecular interactions of this compound. The amide group is capable of acting as both a hydrogen bond donor (through the N-H group) and a hydrogen bond acceptor (through the C=O group). These hydrogen bonding capabilities are fundamental for the specific recognition and binding of the molecule to its biological target, which is often a protein.

The planarity of the amide bond also imposes a degree of rigidity on the linker, which can help to pre-organize the molecule in a conformation that is favorable for binding. The ability of the amide group to form strong and directional hydrogen bonds makes it a common feature in many biologically active compounds. The replacement of the NH moiety with other groups such as O, CH2, S, SO2, or N-CH3 has been shown to significantly reduce the activity in related classes of compounds, underscoring the essentiality of the amide linkage for biological function.

Modulation of Activity by the Pyridin-2-yl Substituent

The pyridin-2-yl moiety plays a crucial role in the biological activity of this compound. Its influence is multifaceted, involving the position of the nitrogen atom, the electronic and steric nature of any additional substituents on the pyridine (B92270) ring, and the potential for its replacement with bioisosteric groups.

Positional Isomerism of Nitrogen (e.g., pyridin-2-yl vs. -3-yl vs. -4-yl)

The location of the nitrogen atom within the pyridine ring is a critical determinant of the herbicidal efficacy in this class of compounds. While specific comparative data for the 4-(2,4-dichlorophenoxy)butanamide series is not extensively documented in publicly available literature, general principles from related auxinic herbicides, particularly picolinate (B1231196) derivatives, suggest that the substitution pattern significantly impacts the molecule's interaction with its biological target.

In many classes of pyridine-containing herbicides, the pyridin-2-yl isomer often exhibits the highest activity. This is attributed to the specific spatial arrangement of the nitrogen atom, which can influence the molecule's conformation and its ability to bind to the target protein, such as the F-box proteins (AFBs) involved in the auxin signaling pathway. The nitrogen atom's position affects the electronic distribution and hydrogen-bonding capabilities of the entire pyridyl group, which are key to receptor binding.

For instance, in the development of novel synthetic auxin herbicides, the precise placement of the pyridine nitrogen is a key consideration in molecular design to optimize herbicidal activity. While direct quantitative comparisons for the butanamide series are lacking, the established importance of the 2-pyridyl arrangement in other auxinic herbicides provides a strong rationale for its use in this compound.

Table 1: Hypothetical Herbicidal Activity Based on Nitrogen Positional Isomerism in N-pyridyl-4-(2,4-dichlorophenoxy)butanamide

| Compound | Pyridine Isomer | Relative Herbicidal Activity (Hypothetical) |

| 1 | N-(pyridin-2-yl) | High |

| 2 | N-(pyridin-3-yl) | Moderate to Low |

| 3 | N-(pyridin-4-yl) | Low |

Electronic and Steric Effects of Further Pyridine Ring Substituents

The introduction of additional substituents onto the pyridine ring of N-pyridyl aryloxyalkanamides can significantly modulate their herbicidal activity through a combination of electronic and steric effects. Studies on related pyridine-containing herbicides have consistently shown that the nature and position of these substituents are critical for optimizing efficacy.

Conversely, the introduction of bulky or electron-donating groups may lead to a decrease in activity. Steric hindrance can prevent the molecule from adopting the optimal conformation for binding to its target site. The position of the substituent is also a key factor, as it can influence the molecule's ability to fit within the binding pocket of the receptor.

Table 2: Influence of Pyridine Ring Substituents on Herbicidal Activity of N-pyridyl Analogs

| Compound | Pyridine Substituent | Electronic Effect | Steric Effect | Expected Herbicidal Activity |

| 4 | 5-Trifluoromethyl | Electron-withdrawing | Moderate | High |

| 5 | 3-Fluoro-5-trifluoromethyl | Electron-withdrawing | Moderate | Very High |

| 6 | 5-Nitro | Electron-withdrawing | Moderate | High |

| 7 | 5-Methyl | Electron-donating | Small | Moderate to Low |

Note: This table illustrates the expected trends based on findings from structurally related pyridine-containing herbicides.

Exploration of Bioisosteric Replacements for the Pyridine Ring

Bioisosteric replacement is a widely used strategy in drug and herbicide discovery to improve potency, selectivity, and metabolic stability. In the context of this compound, the pyridine ring can be replaced by other heterocyclic or aromatic systems that mimic its steric and electronic properties.

Common bioisosteres for the pyridine ring include other nitrogen-containing heterocycles such as pyrimidine (B1678525), pyrazine, and thiazole. The choice of bioisostere depends on the specific interactions the pyridine ring makes with its target. For instance, if the nitrogen atom acts as a hydrogen bond acceptor, a replacement ring system should ideally retain this capability.

Another approach is the replacement of the pyridine ring with a substituted phenyl ring. For example, a benzonitrile (B105546) group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. Specifically, 2-substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines. While not a direct replacement for the 2-pyridyl group, this illustrates the principle of mimicking key electronic features.

Saturated ring systems have also been explored as pyridine mimetics. For example, 3-azabicyclo[3.1.1]heptane has been investigated as a saturated bioisostere for the pyridine ring in pharmaceutical compounds, leading to improved physicochemical properties such as solubility and metabolic stability. Such replacements could potentially be applied to herbicidal compounds to enhance their performance and environmental profile.

Table 3: Potential Bioisosteric Replacements for the Pyridine Ring and Their Rationale

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Pyridin-2-yl | Thiazol-2-yl | Similar size and potential for hydrogen bonding. |

| Pyridin-2-yl | Pyrimidin-2-yl | Maintains nitrogen in a similar position, alters electronic distribution. |

| Pyridin-2-yl | Phenyl with electron-withdrawing group | Mimics the overall electronic character. |

| Pyridin-2-yl | 2-Cyanophenyl | The nitrile group can act as a hydrogen bond acceptor, similar to the pyridine nitrogen. nih.gov |

Comprehensive SAR Paradigms within Amide Analogs of Auxinic Herbicides

The aryloxy group , in this case, the 2,4-dichlorophenoxy group, is a well-established pharmacophore for auxinic activity. The substitution pattern on the phenyl ring is critical, with the 2,4-dichloro substitution being a classic arrangement for high activity in this class of herbicides.

The linker , which in this compound is a butanamide chain, plays a significant role in determining the flexibility and spatial orientation of the molecule. The length and composition of the linker can affect the molecule's ability to reach and bind to its target receptor. While many auxinic herbicides feature a shorter acetic or propionic acid linker, the butanamide chain in the title compound represents a variation that can influence its biological properties.

The amide moiety introduces a key structural feature that can participate in hydrogen bonding with the target receptor. The nature of the amine component of the amide is a critical determinant of activity. As discussed in the previous sections, the use of a pyridin-2-yl group is often associated with high potency. The substitution on this amine component, as well as the potential for its replacement with other cyclic or acyclic amines, provides a rich area for SAR exploration. In some related herbicidal series, carboxylic ester derivatives have been found to exhibit superior activity compared to amide derivatives, suggesting that the nature of this part of the molecule is highly sensitive to modification.

Table 4: General SAR Principles for Amide Analogs of Auxinic Herbicides

| Molecular Component | Key SAR Observations |

| Aryloxy Group | The 2,4-dichloro substitution on the phenoxy ring is a well-established feature for high auxinic activity. |

| Alkyl Linker | The length and flexibility of the linker (e.g., butanamide vs. acetamide) can influence the molecule's conformation and binding affinity. |

| Amide Moiety | The amide bond provides a key hydrogen bonding interaction. The nature of the N-substituent is critical for activity. |

| N-Aryl/Heteroaryl Group | The electronic and steric properties of the N-aryl or N-heteroaryl group (e.g., pyridin-2-yl) significantly modulate herbicidal efficacy. |

No Publicly Available Data on the Biological Activity of this compound

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is no publicly available information regarding the biological activity and molecular mechanisms of action for the chemical compound This compound .

The search did yield extensive information on the structurally related and well-known herbicide, 2,4-D (2,4-dichlorophenoxyacetic acid). This suggests that the 2,4-dichlorophenoxy moiety is a common feature in compounds with herbicidal properties that act as synthetic auxins. Additionally, a recent patent application (WO2024031002A1) describes various analogs of (2,4-dichlorophenoxy)acetic acid, including a structurally similar compound, 2-(2,4-Dichlorophenoxy)-N-(pyridin-4-yl)acetamide, for their potential use as herbicides. This indicates ongoing research into novel compounds sharing these structural motifs.

However, without direct studies on this compound, any discussion of its specific biological functions, such as its interaction with plant hormone receptors or its physiological effects on plants, would be speculative. The strict requirement to focus solely on this compound prevents the extrapolation of data from related but distinct molecules.

Consequently, the requested article detailing the biological activity and molecular mechanisms of action of this compound cannot be generated at this time due to the absence of scientific data in the public domain.

Biological Activity and Molecular Mechanisms of Action

Non-Herbicidal Biological Activities (as observed in related compounds/research tools)

In Vitro Antimicrobial Activity against Pathogenic Strains

While direct studies on the antimicrobial activity of 4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide are not extensively documented, the chemical structure suggests potential efficacy against various pathogenic strains. The presence of the N-(pyridin-2-yl)acetamide moiety is a key indicator, as numerous pyridine (B92270) derivatives have demonstrated significant antimicrobial properties.

Research on related compounds, such as 2-phenyl-N-(pyridin-2-yl)acetamides, has shown promising antimycobacterial activity. pnas.org Specifically, certain derivatives within this class have exhibited notable minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. pnas.org Moreover, various pyridine compounds have been synthesized and tested against a panel of clinically important bacteria and fungi, with some showing considerable efficacy. For instance, certain novel pyridine derivatives have been reported to possess antibacterial and antifungal activities. mdpi.comnih.gov The antimicrobial potential of such compounds is often attributed to the pyridine ring, which is a core structure in many natural and synthetic bioactive molecules. researchgate.net

The general structure of N-pyridin-2-yl amides has been a scaffold for the development of new antimicrobial agents. For example, [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) acetamide (B32628) derivatives have been synthesized and shown to possess better antifungal activity against Candida albicans and Aspergillus niger than the standard drug fluconazole. nih.gov These findings suggest that the N-(pyridin-2-yl)butanamide portion of the target compound could confer similar antimicrobial or antifungal properties. The lipophilicity and electronic properties conferred by the 2,4-dichlorophenoxy group may further influence this activity by affecting the compound's ability to penetrate microbial cell membranes.

Below is a table summarizing the antimicrobial activities of structurally related N-pyridin-2-yl amide derivatives against various pathogenic strains, which may provide insight into the potential activity of this compound.

| Derivative Class | Pathogenic Strain | Observed Activity |

| 2-phenyl-N-(pyridin-2-yl)acetamides | Mycobacterium tuberculosis H37Ra | MIC = 15.625 µg/mL (for a specific derivative) pnas.org |

| Mannich pyrrol-pyridine bases | Escherichia coli, Salmonella typhi, Bacillus subtilis | Moderate antibacterial activity |

| Mannich pyrrol-pyridine bases | Aspergillus oryzae, Aspergillus fumigates | Moderate antifungal activity |

| [4-Methylphenylsulphonamido]-N-(Pyridin-2 yl) Acetamide Derivatives | Candida albicans | MIC = 0.224 mg/mL (for a specific derivative) nih.gov |

| [4-Methylphenylsulphonamido]-N-(Pyridin-2 yl) Acetamide Derivatives | Aspergillus niger | MIC = 0.190 mg/mL (for a specific derivative) nih.gov |

DNA Binding and Intercalation Mechanisms

The interaction of small molecules with DNA is a fundamental mechanism underlying the activity of many therapeutic agents. mdpi.com Molecules can bind to DNA through several modes, including covalent binding, electrostatic interactions, groove binding, and intercalation. mdpi.com Intercalation involves the insertion of planar, aromatic molecules between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription. mdpi.commdpi.com

The structure of this compound, which contains planar aromatic rings (the dichlorophenoxy and pyridine groups), suggests a potential for DNA interaction. While direct experimental evidence for DNA binding of this specific compound is not available, studies on related pyridine-containing compounds support this hypothesis. For instance, pyridine-4-carbohydrazide Schiff base derivatives have been identified as having strong DNA-binding properties through both computational and spectroscopic methods. fsu.eduresearchgate.net Similarly, hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives containing pyridine rings have been shown to interact with DNA via groove binding and oblique intercalation. researchgate.net

The mechanism of interaction is often dependent on the molecule's structure. The planar nature of the pyridine and dichlorobenzene rings could facilitate intercalation, where the molecule stacks between DNA base pairs. mdpi.com Alternatively, the compound could bind to the minor or major grooves of DNA, a mechanism often driven by hydrogen bonding and van der Waals forces. ugm.ac.id The substituents on the aromatic rings play a crucial role in the specificity and strength of the binding.

The potential for this compound to act as a DNA intercalator or groove binder warrants further investigation using techniques such as UV-visible absorption titration, fluorescence spectroscopy, and molecular docking studies.

Investigation of Anticonvulsant Properties via Voltage-Gated Ion Channel Modulation (based on related N-pyridin-2-yl acetamides)

A significant area of investigation for compounds containing the N-pyridin-2-yl acetamide scaffold is their potential as anticonvulsant agents. Many existing antiepileptic drugs exert their effects by modulating the activity of voltage-gated ion channels, which are crucial for regulating neuronal excitability. researchgate.netacs.orgnih.gov

Research on various N-(pyridin-2-yl) derivatives has demonstrated their anticonvulsant potential in preclinical models. For example, a series of N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione were synthesized and showed activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov While these particular compounds showed low affinity for voltage-sensitive calcium channels, their anticonvulsant efficacy was correlated with their lipophilicity, suggesting that the ability to cross the blood-brain barrier is a key factor. nih.gov

Other studies on N-aryl and N-heteroaryl amides have also pointed towards interactions with voltage-gated sodium channels as a potential mechanism of action for their anticonvulsant effects. researchgate.net The modulation of these channels can stabilize neuronal membranes and prevent the rapid and repetitive firing associated with seizures. Pyridine derivatives have been reported to act on various receptors, including GABA-A and NMDA receptors, in addition to ion channels, highlighting the multiple potential mechanisms for their anticonvulsant activity. nih.gov

Given that the core structure of this compound includes an N-pyridin-2-yl amide moiety, it is plausible that this compound could exhibit anticonvulsant properties. The dichlorophenoxy group would significantly influence the compound's lipophilicity and electronic distribution, which could in turn affect its ability to interact with voltage-gated ion channels or other neuronal targets. The table below summarizes the anticonvulsant activities of related N-pyridin-2-yl derivatives.

| Compound Class | Seizure Model | Potency (ED50) |

| N-(2,6-dimethylphenyl-2,3-pyridinedicarboximide) | MES (rat, oral) | 54.2 µmol/kg nih.gov |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides | MES (mouse) | 45.6 mg/kg (for a specific derivative) researchgate.net |

| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides | 6 Hz (32 mA) (mouse) | 39.5 mg/kg (for a specific derivative) researchgate.net |

Antioxidant Effects in Chemical Assays

The potential antioxidant activity of this compound can be inferred from studies on structurally similar compounds. Phenoxy acetamide derivatives have been noted for their antioxidant properties, which may help protect biological systems from oxidative damage. nih.gov Additionally, various amide derivatives are being explored for their antioxidant capabilities. nih.gov

The antioxidant activity of chemical compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

While direct data for this compound is lacking, studies on other N-aryl amides and pyridine derivatives have shown varying degrees of antioxidant activity. For example, a series of novel amides of substituted 1,4-dihydropyridines were synthesized and their antioxidant activity was analyzed using DPPH and ABTS methods. The results indicated that the substitution pattern on the aromatic rings significantly influenced the antioxidant potential. Similarly, pyrimidine acrylamides have been shown to exhibit moderate antioxidant activity in the DPPH assay. mdpi.com

The presence of the phenoxy group in this compound, along with the pyridine ring, could contribute to its ability to scavenge free radicals. The electron-donating or withdrawing nature of the chloro substituents on the phenoxy ring would also play a role in modulating this activity. Further experimental validation using standard chemical assays is necessary to confirm and quantify the antioxidant effects of this specific compound.

Elucidation of Molecular Pathways and Target Identification

Understanding the cellular and subcellular localization of a compound is crucial for elucidating its mechanism of action. The distribution of a molecule within a cell determines its access to potential targets such as organelles, proteins, and nucleic acids. For a compound like this compound, its localization would be influenced by factors such as its physicochemical properties (e.g., lipophilicity, size, charge) and its interaction with cellular transport mechanisms.

While there are no specific studies on the localization of this compound, research on related structures provides some insights. For instance, the subcellular distribution of aryl acylamidase, an enzyme that acts on N-aryl amides, has been shown to be localized in the mitochondrial fraction, specifically on the outer membrane. This suggests that N-aryl amides can be targeted to or interact with mitochondria.

Fluorescence microscopy is a powerful tool for visualizing the subcellular distribution of molecules. fsu.edu Studies using fluorescently-tagged small molecules, such as pyrrole–imidazole polyamide–fluorescein conjugates, have been used to investigate nuclear localization. pnas.org The results of such studies indicate that structural features, including the sequence of aromatic rings and the nature of linkers, are important determinants of nuclear uptake. pnas.org N-heterocyclic aryl-isoxazole-amides have also been shown to have useful fluorescence properties that allow for the observation of their distribution within tumor cells. nih.gov

Given its structure, this compound could potentially be modified with a fluorescent tag to enable its visualization within cells using techniques like confocal laser scanning microscopy or photoactivated localization microscopy (PALM). pnas.orgfsu.edu Such studies would be invaluable in identifying the primary cellular compartments where the compound accumulates and, by extension, its likely molecular targets.

Proteomic and transcriptomic analyses are powerful high-throughput techniques used to identify the molecular pathways affected by a chemical compound. These approaches provide a global view of the changes in protein and gene expression, respectively, following cellular exposure to the compound.

Although no proteomic or transcriptomic data are available for this compound, the presence of the 2,4-dichlorophenoxyacetic acid (2,4-D) moiety offers a basis for predicting its potential effects. 2,4-D is a widely used herbicide, and its effects on protein and gene expression have been studied in various organisms.

A proteome analysis of the yeast Saccharomyces cerevisiae exposed to 2,4-D revealed changes in the expression of proteins involved in several key cellular processes. These include an increase in antioxidant enzymes and heat shock proteins, suggesting a response to cellular stress. Additionally, there were alterations in proteins related to carbohydrate metabolism, protein degradation, and vacuolar H+-ATPase function, which is involved in intracellular pH homeostasis.

Transcriptomic analyses in plants have also shown that 2,4-D treatment leads to pronounced changes in gene expression. These changes often involve genes related to hormone signaling, stress responses, and metabolic pathways. Integrated metabolomic and transcriptomic analyses have been used to elucidate the biosynthesis networks of amino acids, phenolic acids, and flavonoids in response to various stimuli. mdpi.com

It is plausible that this compound could induce similar proteomic and transcriptomic changes due to its 2,4-dichlorophenoxy group. However, the N-(pyridin-2-yl)butanamide portion of the molecule would likely confer additional and distinct biological activities, leading to a unique gene and protein expression signature. Future studies employing techniques like RNA-sequencing and mass spectrometry-based proteomics would be essential to fully characterize the molecular pathways modulated by this compound. researchgate.net

Receptor-Ligand Interaction Dynamics

The understanding of how this compound interacts with biological receptors is still in its nascent stages. However, computational and structural biology approaches are beginning to shed light on its potential binding modalities. The structural components of the molecule, namely the 2,4-dichlorophenoxy group, the butanamide linker, and the pyridin-2-yl moiety, are all expected to play crucial roles in its interaction with target proteins.

Research on analogous compounds containing a pyridinyl-amide framework suggests that this structural motif is of significant interest for its potential biological activities. Studies on various N-(Pyridin-2/3-yl)alkanamide and pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives indicate that this class of compounds can exhibit a range of biological effects, including quorum sensing inhibition and anticancer properties. These findings underscore the potential for the pyridinyl-amide portion of this compound to form key interactions, such as hydrogen bonds and pi-stacking, with amino acid residues within a receptor's binding pocket.

Molecular docking simulations, a common tool for predicting ligand-receptor interactions, could provide valuable hypotheses about the binding pose and affinity of this compound. Such studies would typically involve docking the compound into the active sites of various receptors to identify potential biological targets. The resulting data would offer predictions on the specific atoms and functional groups of the compound that are critical for binding.

While specific experimental data for this compound is not yet available, the following table illustrates the type of data that would be generated from initial biophysical and computational studies to characterize its receptor-ligand interactions.

Table 1: Hypothetical Interaction Profile of this compound with a Target Receptor

| Interaction Type | Ligand Moiety Involved | Receptor Residue (Hypothetical) | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Aspartic Acid (ASP) | 2.8 |

| Hydrogen Bond | Pyridinyl Nitrogen | Serine (SER) | 3.1 |

| Pi-Stacking | Pyridinyl Ring | Tyrosine (TYR) | 4.5 |

It is imperative to note that the information presented is based on the analysis of structurally related compounds and established principles of medicinal chemistry. Further empirical research, including but not limited to X-ray crystallography, NMR spectroscopy, and various binding assays, is required to validate these predictions and to fully characterize the receptor-ligand interaction dynamics of this compound. The scientific community awaits the publication of such studies to build a comprehensive understanding of this compound's molecular behavior.

Potential Research Applications and Future Directions

Development as Chemical Probes for Plant Hormone Research

The 2,4-dichlorophenoxy portion of the molecule is structurally analogous to the synthetic auxin herbicide 2,4-D, which mimics the natural plant hormone indole-3-acetic acid (IAA). researchgate.net This similarity suggests that 4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide could be a valuable tool in the study of plant hormone biology.

Chemical probes are essential for understanding the complex mechanisms of plant growth and development. researchgate.net By attaching a fluorescent tag or other reporter molecule to the butanamide or pyridine (B92270) part of the compound, researchers could potentially create a probe to visualize the localization and transport of auxin-like molecules within plant cells and tissues. Such probes could help elucidate the function of hormone receptors and signaling pathways. tandfonline.com The development of fluorescently labeled auxin analogues has already proven to be a powerful method for studying auxin distribution and perception in plants. researchgate.net

Advancements in Agricultural Chemistry: Selective Herbicides and Crop Protection

The most direct potential application of this compound is in the field of agricultural chemistry. The 2,4-dichlorophenoxyacetic acid (2,4-D) was one of the first successful selective herbicides, effective at controlling broadleaf weeds in grass crops like wheat, corn, and rice. wikipedia.orgmt.gov Its mode of action involves mimicking auxin, leading to uncontrolled growth and death in susceptible plants. wikipedia.org

The related compound, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), is also a selective herbicide that is converted to 2,4-D in susceptible plants through beta-oxidation. nih.gov The structure of this compound, with its butanamide side chain, suggests it could act as a pro-herbicide, similar to 2,4-DB, potentially with altered selectivity, uptake, translocation, or metabolic fate within the plant.

Research into this compound could focus on:

Enhanced Selectivity: The pyridine moiety could influence the compound's interaction with plant metabolic enzymes, potentially leading to a herbicide that is more selective for certain weed species while being safer for crops.

Novel Modes of Action: While the phenoxy group suggests an auxin-like mechanism, the entire molecule's interaction with plant systems could reveal novel or secondary modes of action.

Improved Environmental Profile: The degradation and persistence of the compound in soil and water would be a critical area of study, with the goal of developing more environmentally benign crop protection solutions. croplife.org.au

Table 1: Comparison of Related Phenoxy Herbicides This is an interactive data table. Users can sort and filter the data.

| Compound Name | Chemical Formula | Primary Use | Mode of Action |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C8H6Cl2O3 | Selective broadleaf herbicide | Synthetic auxin mimic |

| 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB) | C10H10Cl2O3 | Selective broadleaf herbicide | Converted to 2,4-D in susceptible plants |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | C9H9ClO3 | Selective broadleaf herbicide | Synthetic auxin mimic |

Use as Lead Compounds for Drug Discovery (e.g., enzyme inhibitors, antimicrobial agents for non-human applications, in vitro studies)

Beyond agriculture, the N-(pyridin-2-yl)butanamide portion of the molecule suggests potential in medicinal chemistry and drug discovery, particularly for non-human applications. Pyridine and its derivatives are known to possess a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties. nih.govresearchgate.net

Enzyme Inhibition: Phenoxyacetic acid derivatives have been investigated as potential inhibitors of various enzymes, such as cyclooxygenase-2 (COX-2). mdpi.com The combination of the phenoxyacetic acid-like structure with a pyridine ring could lead to novel enzyme inhibitors. For instance, N-pyridin-2-yl benzamide analogues have been studied as allosteric activators of glucokinase. nih.gov Further research could explore the inhibitory potential of this compound against a range of enzymes.

Antimicrobial Agents: Pyridine-containing compounds have a long history of use as antimicrobial agents. nih.gov Pyrazinamide, a pyridine derivative, is a key drug in the treatment of tuberculosis. nih.govmdpi.com The N-(pyridin-2-yl)butanamide moiety could confer antimicrobial activity against various pathogens. Research in this area would involve screening the compound against a panel of bacteria and fungi to determine its spectrum of activity and potential as a lead for the development of new antimicrobial agents for veterinary or agricultural use. mdpi.com

Table 2: Examples of Biologically Active Pyridine Derivatives This is an interactive data table. Users can sort and filter the data.

| Compound Type | Biological Activity | Research Focus |

| Pyrazinamide Derivatives | Antimycobacterial | Treatment of tuberculosis |

| N-pyridin-2-yl benzamide Analogues | Glucokinase Activation | Antidiabetic potential |

| Nicotinic Acid Derivatives | Antimicrobial | Broad-spectrum antibacterial and antifungal |

Exploration in Materials Science or Catalyst Design

While more speculative, the structural features of this compound could be of interest in materials science. Pyridine-based compounds have been used in the synthesis of polymers and other advanced materials. elsevier.com The pyridine ring can coordinate with metal ions, suggesting potential applications in catalysis or as a component in metal-organic frameworks (MOFs).

The synthesis of phenoxy-pyridine derivatives has been a subject of research, indicating an interest in combining these two chemical moieties for various applications. researchgate.netrsc.org Future research could explore the polymerization potential of this compound or its use as a ligand in the design of novel catalysts. The properties of such materials would depend on the interplay between the rigid aromatic rings and the flexible butanamide linker.

Application in Biosensors or Analytical Chemistry

The compound this compound could also find applications in the field of analytical chemistry, particularly in the development of biosensors and novel analytical methods. Given its structural similarity to common herbicides, it could be used as a target analyte for the development of new detection methods for environmental monitoring.

Researchers have developed nanosensors for the real-time detection of synthetic auxins like 2,4-D in living plants. mit.edu Similar sensor technologies could be adapted or developed to detect this compound or a class of related compounds. Furthermore, it could serve as a standard in the development of chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the analysis of phenoxy herbicides and their derivatives in environmental samples. nih.govnih.gov

Environmental Dynamics and Biodegradation Research

Degradation Pathways in Environmental Matrices (e.g., soil, water)

No studies detailing the degradation pathways of 4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide in environmental matrices such as soil or water were identified. Research has not yet characterized the specific chemical or biological reactions that would lead to its breakdown in these environments. The cleavage of the ether bond, transformation of the amide group, or hydroxylation of the aromatic rings, which are common pathways for similar chemical structures, have not been documented for this specific compound.

Microbial Degradation Mechanisms and Microorganism Identification

There is no available research identifying specific microorganisms, whether bacteria or fungi, capable of degrading this compound. Consequently, the enzymatic and metabolic pathways involved in its microbial degradation remain unknown. Studies that typically isolate microbes from contaminated sites and assess their ability to use a compound as a carbon or energy source have not been published for this chemical. nih.gov

Fate of Degradation Products in Model Ecosystems

As the degradation pathways and products of this compound are unknown, no information exists on the fate of its potential metabolites in model ecosystems. Studies tracking the distribution, accumulation, and further breakdown of degradation products in environments like aquatic or terrestrial microcosms have not been conducted for this compound.

Persistence and Transformation Studies

Scientific literature lacks data on the persistence and transformation of this compound. Key environmental metrics such as the half-life of the compound in soil and water under various conditions (e.g., aerobic, anaerobic, different pH levels) have not been determined. nih.govjuniperpublishers.com Transformation studies that would identify its abiotic degradation through processes like photolysis or hydrolysis are also absent from the available literature. researchgate.net

Concluding Perspectives and Future Research Imperatives

Synthesis and Biological Potential of 4-(2,4-dichlorophenoxy)-N-(pyridin-2-yl)butanamide

The synthesis of this compound can be hypothetically achieved through a multi-step reaction process. A plausible synthetic route would involve the initial synthesis of 4-(2,4-dichlorophenoxy)butanoic acid, which can then be coupled with 2-aminopyridine (B139424). The first step would likely involve the reaction of 2,4-dichlorophenol (B122985) with a suitable four-carbon synthon, such as ethyl 4-bromobutanoate, under Williamson ether synthesis conditions, followed by hydrolysis of the ester to yield the carboxylic acid. The subsequent amide formation with 2-aminopyridine could be facilitated by standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to ensure high yield and purity.

The biological potential of this compound is inferred from the known activities of its structural components. The 2,4-dichlorophenoxy group is the core structure of the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), which functions as a synthetic auxin, leading to uncontrolled growth and subsequent death in broadleaf weeds. wikipedia.orgmt.gov This suggests a potential herbicidal or plant growth regulatory activity for this compound. Furthermore, phenoxyacetamide derivatives have been investigated for a range of pharmacological activities, including anticancer, antidepressant, and anticonvulsant properties. nih.govmdpi.com The pyridin-2-yl moiety is a common feature in many biologically active compounds and can influence factors such as solubility, receptor binding, and metabolic stability.

Gaps in Current Academic Understanding and Research Opportunities

A thorough review of the existing scientific literature reveals a significant gap in the understanding of this compound. There is a lack of published research specifically detailing the synthesis, characterization, and biological evaluation of this particular compound. This presents a considerable opportunity for original research.

Key research opportunities include:

Definitive Synthesis and Characterization: The development and optimization of a reliable synthetic route for this compound, followed by its complete spectroscopic characterization (e.g., NMR, mass spectrometry, and IR spectroscopy).

Screening for Biological Activity: A broad-based biological screening of the compound to identify its potential therapeutic or agrochemical applications. This could include assays for herbicidal, insecticidal, fungicidal, anticancer, and antimicrobial activities.

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the compound's mechanism of action at the molecular level would be crucial.

Strategic Directions for Rational Design of Analogs with Tuned Biological Activity

The rational design of analogs of this compound offers a strategic approach to optimize its potential biological activity. Structure-activity relationship (SAR) studies would be central to this effort, involving the systematic modification of different parts of the molecule and assessing the impact on its biological effects.

Potential modifications could include:

Alterations to the Phenoxy Ring: Investigating the effect of varying the number, position, and nature of the substituents on the phenyl ring. For example, replacing the chloro groups with other halogens or with electron-donating or electron-withdrawing groups.

Modification of the Butanamide Linker: The length and flexibility of the aliphatic chain could be altered to explore its influence on binding to biological targets.

Substitution on the Pyridine (B92270) Ring: Introducing various substituents onto the pyridine ring could modulate the compound's electronic properties, solubility, and metabolic stability.

Computational modeling and in silico screening could be employed to guide the design of these analogs, predicting their binding affinities to specific biological targets and prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Interdisciplinary Research Collaborations to Advance Knowledge

Advancing the understanding of this compound and its analogs would be significantly enhanced through interdisciplinary research collaborations. Such collaborations would bring together expertise from various scientific fields:

Synthetic Organic Chemistry: For the design and synthesis of the parent compound and its analogs.

Computational Chemistry: For molecular modeling, docking studies, and prediction of physicochemical properties.